![molecular formula C9H6BrClN2 B1287983 8-Bromo-4-chloro-2-methylquinazoline CAS No. 221298-75-5](/img/structure/B1287983.png)
8-Bromo-4-chloro-2-methylquinazoline
Overview
Description
8-Bromo-4-chloro-2-methylquinazoline is a heterocyclic organic compound that has garnered significant attention in scientific research due to its potential implications in various fields. This compound belongs to the quinazoline family, known for their diverse biological activities. The molecular formula of this compound is C9H6BrClN2, and it has a molecular weight of 257.51 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and anthranilic acid derivatives.
Cyclization: The intermediate is subjected to cyclization reactions to form the quinazoline core.
Halogenation: Bromination and chlorination reactions are carried out to introduce the bromo and chloro substituents at the desired positions on the quinazoline ring.
Common reagents used in these reactions include bromine, chlorine, and various catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-2-methylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
8-Bromo-4-chloro-2-methylquinazoline is primarily utilized as a building block in the synthesis of potential therapeutic agents. Its structural features allow it to act on various biological targets:
Material Science
The compound is also explored in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronic devices, potentially enhancing performance through its reactivity and stability.
Biological Studies
In biological research, this compound serves as a probe to study enzyme mechanisms and receptor-ligand interactions. Its ability to interact with specific biological targets aids in elucidating complex biochemical pathways.
- Anticancer Mechanisms :
- Antibacterial Studies :
-
Material Science Applications :
- Research into the use of quinazoline derivatives in organic electronics has shown promising results, with potential applications in developing more efficient light-emitting diodes due to their electronic characteristics.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
8-Bromo-4-chloro-2-methylquinazoline can be compared with other similar compounds in the quinazoline family:
2-Methylquinazoline: Lacks the bromo and chloro substituents, resulting in different biological activities and chemical reactivity.
4-Chloro-2-methylquinazoline: Similar structure but lacks the bromo substituent, leading to variations in its chemical and biological properties.
8-Bromoquinazoline: Lacks the chloro and methyl substituents, affecting its overall activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
8-Bromo-4-chloro-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.
This compound has the molecular formula and a molecular weight of 256.53 g/mol. The presence of bromine and chlorine substituents on the quinazoline ring contributes to its reactivity and biological activity. The compound's unique structure allows it to interact with various biological targets, potentially leading to antimicrobial and anticancer effects.
Biochemical Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, indicating selective activity against certain types of cancer .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell cycle regulation. This effect is mediated through interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may exhibit antimicrobial activity by binding to specific biological targets, although detailed mechanisms remain to be fully elucidated.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 168.78 | Induces apoptosis; affects CDK activity |
HCT-116 | Varies | Cell cycle disruption |
T98G | Active | Inhibits proliferation |
Case Study: MCF-7 Breast Cancer Cells
In a study evaluating the effects of this compound on MCF-7 cells, it was found that treatment with the compound at its IC50 resulted in a significant increase in apoptosis compared to control groups. Flow cytometric analysis indicated that the compound led to a higher percentage of late-stage apoptotic cells, suggesting its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of this compound with key proteins involved in cancer progression. These studies indicate that the compound can effectively bind to active sites of target proteins, thereby inhibiting their function and contributing to its anticancer properties .
Properties
IUPAC Name |
8-bromo-4-chloro-2-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPRCFVJSYYWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Br)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592748 | |
Record name | 8-Bromo-4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221298-75-5 | |
Record name | 8-Bromo-4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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